N-(2-(furan-2-yl)-2-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Procure CAS 1396791-16-4, a structurally unique 2-oxo-2H-chromene-3-carboxamide featuring a furan-2-yl-2-hydroxypropyl side chain not explored in published anti-H. pylori (MIC 0.0039–16 µg/mL) or kinase (IC50 0.39–4.85 µM) series. Its tertiary alcohol H-bond donor and furan π-system confer distinct ATP-binding site and MAO-B active-site entrance cavity interactions versus commercially available analogs. Ideal for H. pylori resistance-breaking chemotype discovery, kinase selectivity profiling, and adenosine/MAO-B screening. Quotation from validated B2B suppliers required.

Molecular Formula C17H15NO5
Molecular Weight 313.309
CAS No. 1396791-16-4
Cat. No. B2431109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide
CAS1396791-16-4
Molecular FormulaC17H15NO5
Molecular Weight313.309
Structural Identifiers
SMILESCC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)(C3=CC=CO3)O
InChIInChI=1S/C17H15NO5/c1-17(21,14-7-4-8-22-14)10-18-15(19)12-9-11-5-2-3-6-13(11)23-16(12)20/h2-9,21H,10H2,1H3,(H,18,19)
InChIKeySQYPIXOFZJMOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1396791-16-4) for Targeted Procurement: Core Identity and Class Context


N-(2-(furan-2-yl)-2-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1396791-16-4) is a synthetic small-molecule research chemical of molecular formula C17H15NO5 and molecular weight 313.30 g/mol, belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class [1]. Its structure features a chromene-2-one (coumarin) core linked via a 3-carboxamide bridge to a furan-2-yl-2-hydroxypropyl side chain, introducing a tertiary alcohol and an undefined stereocenter absent in simpler class members [2]. This class has demonstrated quantifiable pharmacological activities—including selective anti-Helicobacter pylori effects (MIC range 0.0039–16 µg/mL) [3], anticancer potency against HepG2 (IC50 2.62–4.85 µM) and HeLa (IC50 0.39–0.75 µM) cell lines [4], and MAO-B inhibition (IC50 0.93 µM) [5]—though no compound-specific biological data for CAS 1396791-16-4 have been published in peer-reviewed literature as of the search date.

Why Generic Substitution Fails for N-(2-(furan-2-yl)-2-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1396791-16-4): Structural Granularity Matters


Within the 2-oxo-2H-chromene-3-carboxamide family, even minor side-chain alterations produce divergent biological profiles. The Chimenti et al. (2007) study demonstrated that among N-substituted 2-oxo-2H-chromene-3-carboxamides, anti-H. pylori MIC values spanned four orders of magnitude (0.0039–16 µg/mL) depending solely on the N-substituent identity [1]. Similarly, among coumarin-3-carboxamide anticancer derivatives, the difference between a 4-fluorobenzamide substituent (IC50 2.62–4.85 µM, HepG2) and an unsubstituted benzamide was sufficient to distinguish a lead compound from an inactive one [2]. The target compound's specific 2-(furan-2-yl)-2-hydroxypropyl motif—containing a hydrogen-bond-donating tertiary alcohol directly adjacent to the furan ring and an undefined stereocenter—cannot be replicated by the closest commercially available analogs: N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide (C15H11NO4, MW 269.25, lacking the hydroxypropyl spacer) , N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1795483-79-2, C18H17NO5, MW 327.34, bearing an additional methyl group altering steric and H-bonding profiles) , or N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1421490-22-3, C19H19NO5, MW 341.36, with dimethylfuran electronic modulation) . Generic substitution without head-to-head comparative data for the specific intended assay endpoint therefore carries material risk of activity loss.

Quantitative Differentiation Evidence for N-(2-(furan-2-yl)-2-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1396791-16-4) Versus Closest Analogs


Structural Uniqueness: Tertiary Alcohol Moiety and Undefined Stereocenter Differentiate from N-(furan-2-ylmethyl) Analog

CAS 1396791-16-4 distinguishes itself from the closest simpler analog N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide (C15H11NO4, MW 269.25) by the presence of a 2-hydroxypropyl spacer bearing a tertiary alcohol (C–OH) and an undefined stereocenter—features entirely absent in the methylene-linked comparator [1]. This translates to two additional hydrogen-bond donors (HBD count: 2 vs. 0, by structural inference) and a 44 Da molecular weight increase, which in the coumarin-3-carboxamide class has been shown to materially affect both target binding and pharmacokinetics . In the adenosine A2A receptor series, for instance, a single hydroxyl group addition altered pKi by >1 log unit across otherwise identical chromene-3-carboxamide scaffolds [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Steric Differentiation: Absence of Additional Methyl Group on Hydroxypropyl Linker Versus CAS 1795483-79-2

Compared to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1795483-79-2, C18H17NO5, MW 327.34), the target compound (C17H15NO5, MW 313.30) lacks the additional methyl substituent on the hydroxypropyl linker carbon . This results in a 14 Da lower molecular weight and reduced steric bulk adjacent to the hydrogen-bond-donating hydroxyl. In the 2H-chromene-3-carboxamide MAO inhibitor series, the presence or absence of a single methyl group at the α-position to the carboxamide nitrogen altered IC50 values by 3- to 10-fold (e.g., 4d IC50 = 0.93 µM vs. less substituted analogs IC50 > 5 µM) [1]. While no direct IC50 data exist for these two specific compounds, the class-level precedent indicates that the steric difference at the hydroxypropyl linker is a non-trivial SAR variable.

Medicinal Chemistry Steric Effects Ligand Efficiency

Electronic Differentiation: Unsubstituted Furan-2-yl Versus 2,5-Dimethylfuran-3-yl in Analog CAS 1421490-22-3

The target compound bears an unsubstituted furan-2-yl ring directly attached to the hydroxy-substituted carbon, whereas comparator N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1421490-22-3, C19H19NO5, MW 341.36) features a 2,5-dimethylfuran-3-yl moiety . The electron-donating methyl groups on the comparator's furan ring raise the HOMO energy and alter the ring's π-electron density, which has been shown in furan-containing coumarin-3-carboxamide anticancer series to modulate DNA intercalation affinity and cytotoxicity profiles [1]. Additionally, the target compound attaches the furan at the 2-position rather than the 3-position (as in the comparator), altering the orientation of the heterocycle relative to the hydroxypropyl linker and the chromene core—a geometric difference that in adenosine receptor-binding chromene-3-carboxamides produced pKi shifts of 0.5–1.0 log units depending on substituent vector [2].

Electronic Effects Heterocyclic Chemistry Bioisosterism

Class-Level Anti-H. pylori Potency Baseline: Evidence from 2-Oxo-2H-chromene-3-carboxamide Derivatives

The 2-oxo-2H-chromene-3-carboxamide class has demonstrated selective anti-H. pylori activity with minimal off-target antibacterial effects. Chimenti et al. (2007) reported that several synthesized derivatives exhibited potent and specific growth inhibition of H. pylori, including metronidazole-resistant strains, within an MIC range of 0.0039–16 µg/mL, while showing little or no activity against Gram-positive and Gram-negative bacteria and pathogenic fungi [1]. The most active compounds in this series carried N-aryl substituents, with the carboxamide NH and chromene carbonyl contributing to target binding. The target compound's N-(2-(furan-2-yl)-2-hydroxypropyl) substituent provides a distinct hydrogen-bonding profile (2 HBD, 5 HBA) and a tertiary alcohol not present in the Chimenti series, offering a differentiated starting point for anti-H. pylori SAR exploration [2].

Anti-infective Helicobacter pylori Drug Discovery

Class-Level Anticancer Potency Baseline: Coumarin-3-carboxamide Derivatives Against HepG2 and HeLa Cell Lines

A 2021 study of coumarin-3-carboxamide derivatives demonstrated that 4-fluoro and 2,5-difluoro benzamide derivatives (14b and 14e) achieved IC50 values of 2.62–4.85 µM against HepG2 liver cancer cells and 0.39–0.75 µM against HeLa cervical cancer cells, comparable to doxorubicin, with the 4-fluorobenzamide derivative 14b exhibiting low cytotoxicity against LLC-MK2 normal cells (IC50 >100 µM) [1]. Molecular docking indicated binding to the CK2 kinase active site, with the benzamide carbonyl serving as a key pharmacophoric element [1]. The target compound retains the critical 3-carboxamide linkage to the chromene core but replaces the benzamide moiety with a furan-2-yl-2-hydroxypropyl group, a substitution that may modulate CK2 binding affinity and selectivity based on the altered H-bond donor/acceptor pattern [2]. Separately, mitochondria-targeted coumarin-3-carboxamide derivative 15b suppressed MCF-7, MDA-231, and SK-BR-3 breast cancer cell growth with IC50 values of 3.0–4.1 µM and selectivity over MCF-10A normal cells (IC50 ~45.30 µM) [3].

Anticancer Cytotoxicity Kinase Inhibition

Computed Physicochemical Profile: tPSA, XLogP3, and Rotatable Bond Count Define a Differentiated ADME Space

The target compound's computed physicochemical parameters—topological polar surface area (tPSA) = 88.8 Ų, XLogP3 = 2.1, 4 rotatable bonds, 2 HBD, 5 HBA, MW 313.30—place it within favorable oral drug-likeness space per Lipinski and Veber rules (tPSA <140 Ų, XLogP3 <5, rotatable bonds ≤10) [1]. Compared to the simpler N-(furan-2-ylmethyl) analog (tPSA estimated ~68 Ų, 0 HBD) , the target compound's higher tPSA and additional HBD capacity predict improved aqueous solubility but potentially reduced passive membrane permeability—a trade-off relevant for optimizing bioavailability in hit-to-lead campaigns. The compound's computed profile falls within the property ranges of the adenosine A2A receptor-active chromene-3-carboxamide library (MW ~270–420, tPSA ~65–120 Ų) from which 14 submicromolar ligands (pKi ≥6.0) were identified [2], suggesting that the target compound's physicochemical space is permissive for target engagement.

Drug-likeness ADME Prediction Physicochemical Profiling

High-Priority Application Scenarios for N-(2-(furan-2-yl)-2-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1396791-16-4)


Anti-Helicobacter pylori Drug Discovery: Screening Novel N-Substituted Chromene-3-carboxamides

Procure this compound as a structurally differentiated member of the 2-oxo-2H-chromene-3-carboxamide class for screening against H. pylori, including metronidazole-resistant strains. The Chimenti et al. (2007) study established that this scaffold achieves selective anti-H. pylori activity (MIC 0.0039–16 µg/mL) with minimal off-target antibacterial effects, and activity is exquisitely sensitive to the N-substituent identity [1]. The target compound's furan-2-yl-2-hydroxypropyl side chain—with its tertiary alcohol H-bond donor—represents a substitution pattern not explored in the original Chimenti series, offering the potential to identify new SAR trends and resistance-breaking chemotypes.

Kinase-Targeted Anticancer Screening: CK2 and VEGFR2 Inhibition Profiling

Use this compound in kinase inhibition panels, particularly against CK2 (implicated in coumarin-3-carboxamide anticancer activity with IC50 values of 0.39–4.85 µM in HepG2/HeLa cells) [2] and VEGFR2 (targeted by 8-methoxycoumarin-3-carboxamides with IC50 as low as 0.75 µM) [3]. The target compound's combination of furan π-electron density and hydroxypropyl H-bond capacity may confer distinct ATP-binding site interactions compared to phenyl-substituted coumarin-3-carboxamide leads, justifying procurement for kinase selectivity profiling.

Adenosine Receptor Ligand Development: A2A/A2B Subtype Selectivity Exploration

Deploy this compound in radioligand binding assays against human adenosine receptor subtypes (A1, A2A, A2B, A3), where the 2H-chromene-3-carboxamide scaffold has yielded 14 submicromolar ligands (pKi ≥6.0) from a focused 43-compound library [4]. The target compound's furan-hydroxypropyl substituent—differing from the aryl and heteroaryl substituents explored in the Areias et al. (2012) series—offers a novel vector for probing subtype selectivity, particularly given that single hydroxyl group modifications within this scaffold class have altered pKi by >1 log unit [4].

MAO-B Inhibitor Lead Optimization: Reversible Inhibitor Design

Screen this compound as a potential monoamine oxidase B (MAO-B) inhibitor scaffold. The 2H-chromene-3-carboxamide class has produced selective MAO-B inhibitors such as compound 4d (IC50 = 0.93 µM, 64.5-fold selectivity over MAO-A) [5]. The target compound's tertiary alcohol and furan ring introduce additional H-bond and π-stacking opportunities at the MAO-B active site entrance cavity, which accommodates diverse aryl substituents in known chromone-based inhibitors (IC50 as low as 8.3 nM) [6], providing a rational basis for procurement by neuroscience-focused medicinal chemistry groups.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.